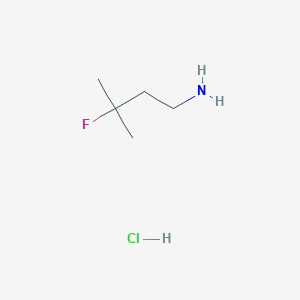
N-(3,4-dihydro-2H-1-benzopyran-4-yl)-2-fluoropyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dihydro-2H-1-benzopyran-4-yl)-2-fluoropyridine-4-carboxamide, commonly known as DBPC, is a chemical compound with potential applications in scientific research. This compound is a synthetic flavonoid derivative that has been studied for its effects on various biological systems.
作用機序
DBPC's mechanism of action is not fully understood but it is believed to be due to its ability to modulate various signaling pathways within cells. DBPC has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. DBPC has also been shown to activate certain transcription factors, such as nuclear factor-kappa B (NF-κB), which play a role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
DBPC has been found to have various biochemical and physiological effects on the body. In vitro studies have shown that DBPC can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies have shown that DBPC can reduce tumor growth, decrease inflammation, and improve cognitive function.
実験室実験の利点と制限
One advantage of using DBPC in scientific research is that it is a synthetic compound with a well-defined chemical structure, making it easier to study compared to natural compounds. Additionally, DBPC has been shown to have low toxicity and good bioavailability, making it a suitable candidate for further development. One limitation of using DBPC in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
将来の方向性
There are several future directions for research on DBPC. One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is also needed to fully understand DBPC's mechanism of action and its effects on different biological systems.
Conclusion:
In conclusion, DBPC is a synthetic flavonoid derivative with potential applications in scientific research. Its ability to inhibit cancer cell growth, reduce inflammation, and protect against oxidative stress make it a promising candidate for further development. However, more research is needed to fully understand its mechanism of action and its effects on different biological systems.
合成法
DBPC is synthesized through a multi-step process involving the condensation of 4-hydroxycoumarin and 2-fluoropyridine-4-carboxylic acid, followed by reduction and acylation. The final product is a white crystalline powder with a molecular weight of 311.3 g/mol.
科学的研究の応用
DBPC has been studied for its potential applications in various areas of scientific research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, DBPC has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation research has shown that DBPC has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, DBPC has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)-2-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c16-14-9-10(5-7-17-14)15(19)18-12-6-8-20-13-4-2-1-3-11(12)13/h1-5,7,9,12H,6,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYTWNCHWITGBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1NC(=O)C3=CC(=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(2-Aminoethyl)piperidine-1-carbonyl]-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride](/img/structure/B3006215.png)
![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B3006218.png)
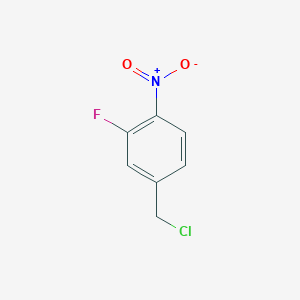
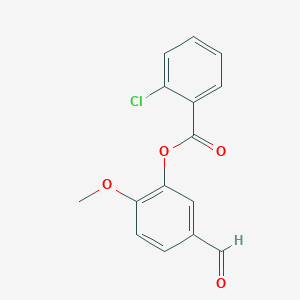
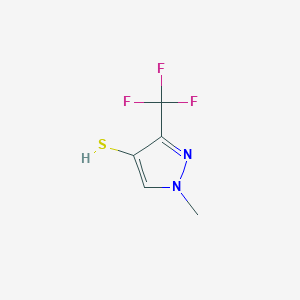
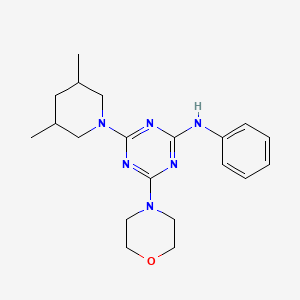
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxybenzamide](/img/structure/B3006224.png)


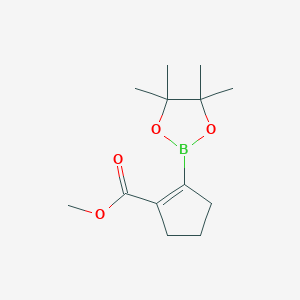
![2-[4-(Trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B3006229.png)
![N-(2-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3006230.png)
![[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3006232.png)
